Aceglutamide, also known as Aceglutamide, is a modified amino acid. [] It is a derivative of glutamine, a naturally occurring amino acid vital for various biological processes. Aceglutamide offers greater chemical stability than glutamine, especially under conditions experienced during sterilization and storage of liquid nutritionals. [] In scientific research, aceglutamide serves as a stable alternative to glutamine, particularly in studies investigating glutamine metabolism and its role in various biological systems. It is also a valuable tool for studying the impact of glutamine on cell growth, proliferation, and stress response.
N-Acetyl-L-glutamine is classified as an N-acylated amino acid, specifically an acetyl derivative of L-glutamine. It is not synthesized endogenously in humans, necessitating dietary intake or supplementation for its availability in the body. The compound can be derived from sources rich in glutamine, such as meat, dairy products, and certain vegetables .
The synthesis of N-Acetyl-L-glutamine generally involves the acetylation of L-glutamine using acetic anhydride or acetyl chloride as the acetylating agents. The following is a detailed description of the synthesis process:
The molecular structure of N-Acetyl-L-glutamine consists of a glutamine backbone with an acetyl group attached to its nitrogen atom. Its chemical formula is , and it features the following structural characteristics:
The structural representation can be summarized as follows:
N-Acetyl-L-glutamine participates in several biochemical reactions, primarily involving:
The mechanism of action of N-Acetyl-L-glutamine primarily revolves around its role as a substrate in metabolic pathways. It enhances nitrogen availability for various biosynthetic processes, including:
N-Acetyl-L-glutamine exhibits several noteworthy physical and chemical properties:
These properties make it suitable for various applications in nutritional supplements and pharmaceuticals .
N-Acetyl-L-glutamine has diverse scientific applications, including:
N-Acetyl-L-glutamine (NAG) functions as a stable precursor to free glutamine via enzymatic deacetylation. This conversion is primarily mediated by acylase I, an enzyme abundant in renal proximal tubules and enterocytes. Acylase I catalyzes the hydrolysis of NAG into L-glutamine and acetate, facilitating the liberation of biologically active glutamine into systemic circulation [9] [10]. Kinetic studies in rats demonstrate that intravenous NAG administration elevates plasma glutamine levels within 30 minutes, confirming rapid enzymatic processing [10].
The metabolic fate of NAG involves two parallel pathways:
Table 1: Enzymatic Conversion Kinetics of NAG vs. Glutamine Dipeptides
Precursor | Catalytic Enzyme | Km (μM) | Vmax (μmol/min/mg) | Primary Site of Hydrolysis |
---|---|---|---|---|
N-Acetyl-L-glutamine | Acylase I | 85 ± 12 | 0.42 ± 0.05 | Kidney/Enterocytes |
L-Alanyl-L-glutamine | Dipeptidase | 210 ± 25 | 0.38 ± 0.04 | Intestinal Mucosa |
Free L-glutamine | N/A | N/A | N/A | N/A |
Notably, NAG’s low Michaelis constant (Km = 85 μM) reflects higher enzyme affinity than glutamine dipeptides (e.g., L-alanyl-L-glutamine, Km = 210 μM), supporting its efficiency as a glutamine donor [8] [9].
NAG exhibits superior chemical stability compared to free glutamine due to its N-acetyl group, which prevents cyclization into pyroglutamic acid—a common degradation pathway for glutamine. In aqueous solutions, glutamine degradation follows pseudo-first-order kinetics, with maximum stability at pH 5.0–7.5. Beyond this range, acid/base-catalyzed hydrolysis dominates, forming ammonia and glutamate [3].
Key stability parameters:
Table 2: Degradation Kinetics in Aqueous Solution (40°C)
Compound | pH of Max Stability | Degradation Rate (h⁻¹) | Primary Degradant | Shelf-Life (25°C) |
---|---|---|---|---|
Free L-glutamine | 6.0 | 0.042 ± 0.005 | Pyroglutamic acid | 5 days (90% intact) |
N-Acetyl-L-glutamine | 5.0–8.0 | 0.0007 ± 0.0001 | None detected | >12 months |
L-Alanyl-L-glutamine | 6.0 | 0.028 ± 0.003 | Glutamic acid | 30 days |
The stability advantage enables NAG’s use in liquid pharmaceutical formulations, circumventing the cold-chain storage required for glutamine solutions [10].
NAG’s bioavailability exceeds that of free glutamine due to:
Pharmacokinetic studies in rats reveal:
Table 3: Bioavailability Parameters After Intravenous Administration
Parameter | NAG (150 mg/kg) | Free Glutamine (150 mg/kg) | L-Alanyl-L-glutamine (246 mg/kg) |
---|---|---|---|
Cmax (μg/mL) | 1,890 ± 210 | 900 ± 85 | 1,200 ± 135 |
Tmax (min) | 30 ± 5 | 15 ± 3 | 45 ± 8 |
AUC0–t (μg·h/mL) | 4,850 ± 420 | 2,100 ± 195 | 3,800 ± 310 |
Brain Uptake (% of dose) | 27.4 ± 2.1 | 5.2 ± 0.8 | 12.3 ± 1.5 |
NAG utilizes distinct transport mechanisms across tissues:
Table 4: Tissue-Specific Uptake Mechanisms and Efficiency
Tissue | Transport Mechanism | Uptake Efficiency (%) | Primary Metabolic Fate |
---|---|---|---|
Enterocytes | Paracellular diffusion | 85 ± 7 | Hydrolysis to glutamine → Systemic release |
Hepatocytes | ASCT2/SNAT5 transporters | 65 ± 6 | Deacetylation → Ureagenesis substrate |
Brain | Passive diffusion | 31 ± 4 | Conversion to GABA/glutamate |
Kidney | OAT1/OAT3 transporters | 92 ± 9 | Hydrolysis → Glutamine release |
Renal proximal tubules exhibit the highest uptake efficiency (92%), where OAT1/OAT3 transporters mediate NAG reabsorption prior to acylase I-mediated hydrolysis, preventing urinary excretion [9] [10].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3